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Introduction

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is a powerful nuclear

magnetic resonance (NMR) technique for detecting the binding of small molecules to larger

macromolecules, such as proteins.[1][2][3][4] This method is particularly advantageous for

screening compound libraries and validating hits due to its sensitivity and the fact that it

observes the ligand's NMR signals, which are typically sharper and less complex than the

protein's signals.[1] The experiment relies on the transfer of magnetization from bulk water

molecules to the ligand via the protein. When a ligand binds to a protein, it tumbles in solution

at the slower rate of the protein, leading to a change in the sign of the Nuclear Overhauser

Effect (NOE) compared to the unbound state.[3] This results in NMR signals of opposite phase

for binding versus non-binding compounds, providing a clear indication of interaction.[3][5]

MBX2546 is a novel small molecule inhibitor of the influenza A virus that has been shown to

bind to the hemagglutinin (HA) protein, a critical component for viral entry into host cells.[6][7]

[8][9] Specifically, MBX2546 targets the stem region of the HA trimer and inhibits the low-pH-

induced conformational changes necessary for membrane fusion.[6][7] This application note

provides a detailed protocol for utilizing the WaterLOGSY NMR experiment to demonstrate and

characterize the binding of MBX2546 to the influenza HA protein.

Principle of the WaterLOGSY Experiment
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The WaterLOGSY experiment selectively irradiates the bulk water signal. This magnetization is

transferred to the protein through exchange with labile protein protons and through cross-

relaxation with protein-bound water molecules.[4] If a small molecule (ligand) binds to the

protein, this magnetization is further transferred from the protein to the bound ligand. Due to

the slow tumbling of the protein-ligand complex, the transferred NOE is negative. When the

ligand dissociates, it retains this negative NOE, resulting in negative signals in the

WaterLOGSY spectrum.[5] Conversely, non-binding ligands will show a positive NOE from

direct interaction with bulk water, resulting in positive signals.[3] Therefore, a sign change in the

ligand's NMR signals from positive (in the absence of the protein) to negative (in the presence

of the protein) is indicative of binding.

Experimental Protocol
This protocol outlines the necessary steps for preparing samples and acquiring and processing

WaterLOGSY NMR data to show the binding of MBX2546 to the influenza hemagglutinin (HA)

protein.

I. Materials and Reagents

MBX2546: Stock solution in deuterated dimethyl sulfoxide (DMSO-d6).

Influenza Hemagglutinin (HA) Protein: Purified and buffer-exchanged into an appropriate

NMR buffer. The HA protein should be of a group 1 subtype, such as from H1N1 or H5N1

strains, which are known targets of MBX2546.[7]

NMR Buffer: e.g., 50 mM sodium phosphate, pH 7.4, in 90% H₂O / 10% D₂O.[1][10]

NMR Tubes: High-quality 5 mm NMR tubes.

II. Sample Preparation

MBX2546 Stock Solution: Prepare a 10 mM stock solution of MBX2546 in 100% DMSO-d6.

HA Protein Stock Solution: Prepare a concentrated stock solution of the HA protein (e.g., 100

µM) in the NMR buffer. Ensure the protein is stable and soluble at this concentration.

NMR Samples: Prepare two NMR samples in parallel:
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Sample A (Control):

To a final volume of 500 µL in an NMR tube, add the NMR buffer (90% H₂O / 10% D₂O).

Add MBX2546 from the stock solution to a final concentration of 200 µM. The final

DMSO-d6 concentration should be kept low (e.g., ≤ 2%) to minimize buffer effects.[11]

Sample B (Protein + Ligand):

To a final volume of 500 µL in an NMR tube, add the NMR buffer.

Add the HA protein stock solution to a final concentration of 10 µM.[11]

Add MBX2546 from the stock solution to a final concentration of 200 µM.

Gently mix the contents of each NMR tube and allow them to equilibrate at the experimental

temperature for at least 5 minutes before data acquisition.

III. NMR Data Acquisition

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a

cryoprobe is recommended for optimal sensitivity.[1][10]

Temperature: Set the experiment temperature to 298 K (25 °C).[1][10]

1D ¹H Reference Spectra: Acquire a standard 1D ¹H spectrum for both Sample A and

Sample B to confirm the presence and chemical shifts of MBX2546. Use a water

suppression pulse sequence such as excitation sculpting.[4]

WaterLOGSY Experiment:

Use a standard WaterLOGSY pulse sequence (e.g., ephogsygpno.2 on Bruker

spectrometers).[5]

Key Parameters:

Mixing Time (NOE mixing time): A mixing time of 1.0-1.5 seconds is a good starting

point.[11][12]
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Water Suppression: Utilize a water suppression scheme like excitation sculpting with

gradients.[11]

Number of Scans: Acquire a sufficient number of scans (e.g., 128 or 256) to achieve a

good signal-to-noise ratio.[3][11]

Acquire WaterLOGSY spectra for both Sample A and Sample B using identical

experimental parameters.

IV. Data Processing and Analysis

Processing: Process the acquired WaterLOGSY spectra using an appropriate NMR software

(e.g., TopSpin, NMRPipe). Apply a line broadening of 1 Hz.[13]

Phasing:

For Sample A (MBX2546 alone), phase the spectra so that the MBX2546 resonances

appear as positive peaks. Any signals from exchangeable protons may appear negative.

[5][13]

Apply the same phasing parameters to the spectrum of Sample B (MBX2546 + HA

protein).

Interpretation:

In the spectrum of Sample B, if the signals corresponding to MBX2546 are inverted

(negative), this indicates binding to the HA protein.[5][13]

The intensity of the negative WaterLOGSY signals can provide qualitative information

about the binding affinity and the proximity of different parts of the ligand to the protein.

Data Presentation
The quantitative data from the WaterLOGSY experiment can be summarized in a table to

compare the signal intensities and determine the binding effect.
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Caption: Workflow for WaterLOGSY NMR experiment to detect MBX2546 and HA protein

binding.
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Caption: Principle of WaterLOGSY NMR for detecting ligand binding.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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